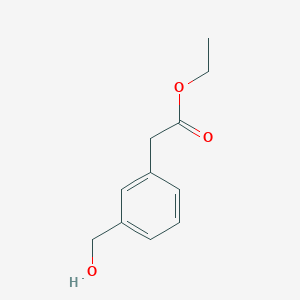

Ethyl (3-hydroxymethylphenyl)acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl acetate, a similar compound, has been studied extensively. It can be produced via ethanol dehydrogenation . This process involves the conversion of ethanol to ethyl acetate and hydrogen. Another method involves the microbial conversion of biomass-derived sugars into ethyl acetate . This process uses lipases to catalyze the reaction between acetic acid and ethanol .Chemical Reactions Analysis

The chemical reactions involving ethyl acetate have been studied. For example, the quaternary reacting system ethanol–acetic acid–ethyl acetate–water has been analyzed at different temperatures . Another study compared different methods of ethyl acetate production and showed the possibility of further reactive distillation process integration and sophisticated intensification including process stream regeneration .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Interactions

Synthesis of Bridged 3-Benzazepine Derivatives : Ethyl 3,4-dimethoxyphenyl(phenyl)acetate was used in synthesizing bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (Gentles et al., 1991).

Gas Chromatographic Estimation : The compound was extracted into ethyl acetate for gas chromatographic estimation of urinary 3-methoxy-4-hydroxyphenylglycol (Kahane et al., 1972).

Metallomesogens Synthesis : Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate was synthesized and used to produce copper(II) metallomesogenic complexes (Kovganko & Kovganko, 2013).

Learning and Memory Effects in Mice : Ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) was synthesized and its effects on learning and memory in mice were studied (Jiang Jing-ai, 2006).

Green Chemistry in Education : Ethyl (4-phenylphenyl)acetate was synthesized in an undergraduate organic chemistry laboratory to demonstrate green chemistry principles (Costa et al., 2012).

Pharmaceutical and Biological Applications

Enzymatic Resolution of Alcohols : 1-Ethoxyvinyl acetate was identified as a high-performance acyl donor for enzymatic resolution of alcohols (Kita et al., 1996).

Chemoselective Acetylation in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, used in the synthesis of antimalarial drugs, was synthesized using ethyl acetate as an acyl donor (Magadum & Yadav, 2018).

Marine Fungus Derived Compounds : The ethyl acetate extract of the marine fungus Penicillium sp. led to the isolation of new compounds with potential bioactive properties (Wu et al., 2010).

Plasma Free Radical Extraction : Ethyl acetate was used for extracting spin-trapped free radicals, such as hydroxyl or superoxide radical adducts (Trudell, 1987).

Microbial Production of Ethyl Acetate : Perspectives on bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and in vivo were explored (Zhang et al., 2020).

Industrial and Chemical Engineering Applications

Corrosion Inhibition : Chalcone derivatives, such as ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, were investigated for their effect on mild steel corrosion in hydrochloric acid solution (Lgaz et al., 2017).

Azeotropic Mixture Separation : The separation of ethyl acetate and ethanol using hydrophilic ionic liquids was investigated for industrial applications (Zhang et al., 2008).

Safety And Hazards

Zukünftige Richtungen

The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative . Additionally, engineering the mitochondrial Eat1 enzyme for enhanced ethyl acetate production in Escherichia coli has been suggested .

Eigenschaften

IUPAC Name |

ethyl 2-[3-(hydroxymethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPKCDNXFVERJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-hydroxymethylphenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)

![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)